4-Ethyltetradec-3-en-2-ol
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Overview
Description
4-Ethyltetradec-3-en-2-ol is an organic compound with the molecular formula C16H32O It is a long-chain alcohol with a double bond and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyltetradec-3-en-2-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 1-bromo-4-ethyltetradec-3-ene with magnesium in anhydrous ether forms the corresponding Grignard reagent, which can then be reacted with formaldehyde to yield this compound.
Another method involves the reduction of 4-ethyltetradec-3-en-2-one using sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Catalytic hydrogenation and selective reduction processes are often employed to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-ethyltetradec-3-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form 4-ethyltetradecan-2-ol using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 4-ethyltetradec-3-en-2-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Ethyltetradec-3-en-2-one
Reduction: 4-Ethyltetradecan-2-ol
Substitution: 4-Ethyltetradec-3-en-2-yl chloride
Scientific Research Applications
4-Ethyltetradec-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 4-Ethyltetradec-3-en-2-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The double bond and ethyl substituent contribute to its lipophilicity, enhancing its ability to penetrate lipid membranes.
Comparison with Similar Compounds
Similar Compounds
4-Ethyltetradec-3-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Ethyltetradecan-2-ol: Similar structure but with a saturated carbon chain.
4-Ethyltetradec-3-en-2-yl chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
Uniqueness
4-Ethyltetradec-3-en-2-ol is unique due to its combination of a hydroxyl group, a double bond, and an ethyl substituent. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in research and industry.
Properties
CAS No. |
917883-13-7 |
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Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
4-ethyltetradec-3-en-2-ol |
InChI |
InChI=1S/C16H32O/c1-4-6-7-8-9-10-11-12-13-16(5-2)14-15(3)17/h14-15,17H,4-13H2,1-3H3 |
InChI Key |
FURADOYOECYXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CC(C)O)CC |
Origin of Product |
United States |
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